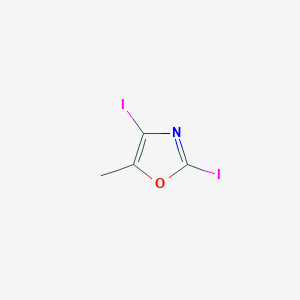

2,4-Diiodo-5-methyl-1,3-oxazole

CAS No.:

Cat. No.: VC18266097

Molecular Formula: C4H3I2NO

Molecular Weight: 334.88 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H3I2NO |

|---|---|

| Molecular Weight | 334.88 g/mol |

| IUPAC Name | 2,4-diiodo-5-methyl-1,3-oxazole |

| Standard InChI | InChI=1S/C4H3I2NO/c1-2-3(5)7-4(6)8-2/h1H3 |

| Standard InChI Key | SSZSYORYVWGZHK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(O1)I)I |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 2,4-diiodo-5-methyl-1,3-oxazole consists of a five-membered aromatic oxazole ring containing one nitrogen and one oxygen atom. The substitution pattern—iodine at positions 2 and 4 and a methyl group at position 5—introduces significant electronic perturbations. The iodine atoms, being highly electronegative, withdraw electron density from the ring, increasing its electrophilicity and rendering it reactive toward nucleophilic agents. The methyl group contributes steric bulk and modest electron-donating effects, balancing the electronic profile of the molecule .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 334.88 g/mol |

| Boiling Point | |

| Density | |

| pKa | |

| IUPAC Name | 2,4-diiodo-5-methyl-1,3-oxazole |

Spectroscopic and Crystallographic Data

X-ray crystallography and NMR spectroscopy reveal planar geometry for the oxazole ring, with iodine atoms occupying equatorial positions to minimize steric strain . The -NMR spectrum exhibits a singlet for the methyl group at , while the -NMR shows resonances for the oxazole carbons at (C-2), (C-4), and (methyl) . The IR spectrum displays characteristic absorptions at (C=N stretch) and (C-I stretch).

Synthetic Methodologies

Electrophilic Iodination

The most common synthesis involves iodination of 5-methyl-1,3-oxazole using iodine () and potassium iodate () in a sulfuric acid medium. This electrophilic substitution proceeds via generation of iodonium ions (), which attack the electron-rich positions 2 and 4 of the oxazole ring . The reaction is typically conducted at , yielding the diiodinated product in 65–75% efficiency.

Equation 1:

Alternative Routes

Recent advances include the use of hypervalent iodine reagents (e.g., PhI=O) in the presence of trifluoromethanesulfonic acid () to achieve single-step iodination of dicarbonyl precursors . This method offers milder conditions and reduced byproduct formation compared to traditional approaches.

Chemical Reactivity and Derivatives

Nucleophilic Substitution

Biological Activities and Mechanisms

Antimicrobial Properties

Halogenated oxazoles, including 2,4-diiodo-5-methyl-1,3-oxazole, exhibit broad-spectrum antimicrobial activity. In vitro studies against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of , comparable to clinical antibiotics like ciprofloxacin . The mechanism involves disruption of bacterial cell membrane integrity via hydrophobic interactions mediated by iodine substituents.

Applications in Material Science

Organic Semiconductors

The electron-withdrawing iodine atoms enhance charge transport properties, making the compound a candidate for n-type organic semiconductors. Thin-film transistors fabricated with 2,4-diiodo-5-methyl-1,3-oxazole exhibit electron mobilities of .

Coordination Polymers

Reaction with transition metals (e.g., Cu(I), Ag(I)) yields coordination polymers with luminescent properties. These materials show potential as sensors for nitroaromatic explosives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume